molecular formula C7H10N2OS B13276968 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal

2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal

Cat. No.: B13276968
M. Wt: 170.23 g/mol
InChI Key: BGNAXQPYJAGDKS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiadiazole ring attached to a propanal group with two methyl groups at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2,2-dimethyl-3-(thiadiazol-5-yl)propanal

InChI

InChI=1S/C7H10N2OS/c1-7(2,5-10)3-6-4-8-9-11-6/h4-5H,3H2,1-2H3

InChI Key

BGNAXQPYJAGDKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=NS1)C=O

Origin of Product

United States

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